1,7,7-Trimethyl-4-[(3-methylpiperidin-1-yl)carbonyl]bicyclo[2.2.1]heptan-2-one
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Overview
Description
1,7,7-Trimethyl-4-[(3-methylpiperidin-1-yl)carbonyl]bicyclo[2.2.1]heptan-2-one is a complex organic compound with a unique bicyclic structure. It is known for its applications in various fields, including chemistry, biology, and medicine. The compound’s structure includes a bicyclo[2.2.1]heptane ring system, which is a common motif in many natural products and synthetic compounds.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,7,7-Trimethyl-4-[(3-methylpiperidin-1-yl)carbonyl]bicyclo[2.2.1]heptan-2-one typically involves multiple steps, starting from readily available precursors. One common method involves the reaction of a bicyclo[2.2.1]heptan-2-one derivative with a piperidine derivative under specific conditions. The reaction conditions often include the use of solvents like dichloromethane and catalysts to facilitate the reaction .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as distillation, crystallization, and purification to obtain the final product.
Chemical Reactions Analysis
Types of Reactions
1,7,7-Trimethyl-4-[(3-methylpiperidin-1-yl)carbonyl]bicyclo[2.2.1]heptan-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups under specific conditions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Conditions may include the use of acids or bases to facilitate the reaction.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may produce alcohols or other reduced forms of the compound.
Scientific Research Applications
1,7,7-Trimethyl-4-[(3-methylpiperidin-1-yl)carbonyl]bicyclo[2.2.1]heptan-2-one has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities and interactions with biological molecules.
Medicine: Investigated for its potential therapeutic properties and as a lead compound in drug development.
Industry: Utilized in the production of various chemical products and materials.
Mechanism of Action
The mechanism of action of 1,7,7-Trimethyl-4-[(3-methylpiperidin-1-yl)carbonyl]bicyclo[2.2.1]heptan-2-one involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
Camphor: A bicyclic compound with a similar structure but different functional groups.
Borneol: Another bicyclic compound with similar structural features.
Isobornyl Acetate: A derivative of borneol with an acetate group.
Uniqueness
1,7,7-Trimethyl-4-[(3-methylpiperidin-1-yl)carbonyl]bicyclo[2.2.1]heptan-2-one is unique due to its specific combination of functional groups and the presence of the piperidine moiety. This uniqueness contributes to its distinct chemical and biological properties, making it valuable for various applications.
Properties
Molecular Formula |
C17H27NO2 |
---|---|
Molecular Weight |
277.4 g/mol |
IUPAC Name |
1,7,7-trimethyl-4-(3-methylpiperidine-1-carbonyl)bicyclo[2.2.1]heptan-2-one |
InChI |
InChI=1S/C17H27NO2/c1-12-6-5-9-18(11-12)14(20)17-8-7-16(4,13(19)10-17)15(17,2)3/h12H,5-11H2,1-4H3 |
InChI Key |
HKIBCRLHCNTBQH-UHFFFAOYSA-N |
Canonical SMILES |
CC1CCCN(C1)C(=O)C23CCC(C2(C)C)(C(=O)C3)C |
Origin of Product |
United States |
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